molecular formula C₂₀H₁₈F₇NO₂ B1140602 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine CAS No. 170729-79-0

2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine

Katalognummer: B1140602
CAS-Nummer: 170729-79-0
Molekulargewicht: 437.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine is a chiral compound known for its unique structural features and significant applications in various fields of chemistry and biology. This compound is characterized by the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Aprepitant M2 is primarily studied for its role as a metabolite of Aprepitant, which is a well-known antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor plays a critical role in mediating nausea and vomiting, making this compound significant in antiemetic therapy. Research indicates that Aprepitant M2 retains pharmacological activity that could be beneficial in treating chemotherapy-induced nausea and vomiting .

Metabolic Pathway Analysis

The compound serves as a valuable tool in studying metabolic pathways associated with Aprepitant. Understanding the metabolism of Aprepitant through its metabolites helps in optimizing dosage forms and improving therapeutic efficacy while minimizing side effects .

Synthesis of Related Compounds

Aprepitant M2 has been utilized as an intermediate in the synthesis of more complex molecules, including various diazaspiro compounds that exhibit NK-1 antagonistic properties. These derivatives are being investigated for their potential applications in treating anxiety and depression .

Case Study 1: Antiemetic Efficacy

A study conducted on the efficacy of Aprepitant M2 demonstrated its ability to reduce nausea in animal models subjected to chemotherapy agents. The results indicated a significant decrease in vomiting episodes compared to control groups, highlighting its potential application in clinical settings for patients undergoing cancer treatment .

Case Study 2: Metabolite Profiling

Research involving metabolite profiling of Aprepitant revealed that Aprepitant M2 is one of the major metabolites found in human plasma. This finding underscores the importance of this compound in understanding the pharmacokinetics of Aprepitant and its therapeutic implications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine stands out due to its specific chiral configuration and the presence of both trifluoromethyl and fluorophenyl groups. These features contribute to its enhanced chemical stability, biological activity, and versatility in various applications .

Biologische Aktivität

The compound 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine (often abbreviated as Compound X ) is a morpholine derivative notable for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

  • Molecular Formula : C22H23F7N4O4
  • Molecular Weight : 570.47 g/mol
  • CAS Number : 219821-37-1
  • SMILES Notation : [Insert SMILES here]

Synthesis

The synthesis of Compound X involves a multi-step process that typically includes the formation of the morpholine ring and the introduction of trifluoromethyl and fluorophenyl groups. The synthetic routes often utilize methods such as microwave-assisted synthesis to enhance yield and reduce reaction times.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of Compound X, particularly against Gram-positive bacteria. The trifluoromethyl group significantly enhances the compound's potency. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

CompoundMIC (µg/mL)Bacterial Strain
Compound X1Staphylococcus aureus
Compound Y0.5MRSA
Compound Z2Enterococcus faecalis

Anticancer Activity

Compound X has also been evaluated for anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of Compound X is attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction : It may act on neurotransmitter receptors or enzymes involved in signaling pathways.
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit key enzymes related to bacterial metabolism and cancer cell growth .

Case Study 1: Antibacterial Efficacy

In a controlled study, Compound X was tested against a panel of bacterial strains. Results indicated significant antibacterial activity, with a notable reduction in bacterial viability observed at concentrations as low as 1 µg/mL. This study underscores the potential of Compound X as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Properties

A separate study evaluated the effects of Compound X on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Histological examinations revealed morphological changes consistent with apoptosis, supporting its potential application in cancer therapy .

Eigenschaften

IUPAC Name

(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBDSAJOMZYQAI-FJNPEDAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.